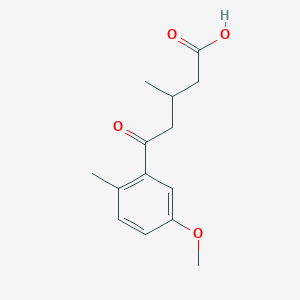

5-(5-Methoxy-2-methylphenyl)-3-methyl-5-oxovaleric acid

Vue d'ensemble

Description

The compound 5-(5-Methoxy-2-methylphenyl)-3-methyl-5-oxovaleric acid is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the analysis of similar chemical entities. For instance, the first paper discusses a series of benzoheterocyclic [(methoxyphenyl)amino]oxoalkanoic acid esters, which share some structural similarities with the compound , such as the methoxyphenyl group . These compounds were synthesized and tested for their biological activity, specifically as inhibitors of 5-lipoxygenase and antagonists of leukotriene D4, which are involved in inflammatory responses .

Synthesis Analysis

The synthesis of related compounds involves the preparation of benzoheterocyclic esters, which could provide insights into potential synthetic routes for 5-(5-Methoxy-2-methylphenyl)-3-methyl-5-oxovaleric acid. The most potent inhibitor identified in the study, a benzthiazole-containing analogue, suggests that the incorporation of a benzthiazole group into the compound could be a key step in the synthesis of potent 5-lipoxygenase inhibitors .

Molecular Structure Analysis

While the molecular structure of 5-(5-Methoxy-2-methylphenyl)-3-methyl-5-oxovaleric acid is not analyzed in the papers, the structure-activity relationship (SAR) of similar compounds is explored. The SAR analysis indicates that the presence of certain heterocyclic rings, such as benzthiazole, benzimidazole, and benzoxazole, can significantly influence the biological activity of these compounds . This suggests that the molecular structure of the compound could be optimized by considering the impact of different heterocyclic components.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions involving 5-(5-Methoxy-2-methylphenyl)-3-methyl-5-oxovaleric acid. However, the first paper's discussion of the inhibitory activity of synthesized compounds against 5-lipoxygenase and leukotriene D4 implies that these compounds may undergo specific interactions with enzyme targets, which could be a focus for chemical reaction analysis .

Physical and Chemical Properties Analysis

The second paper does not directly relate to the compound of interest but describes a gas chromatography-flame ionization detection (GC-FID) method for analyzing impurities in 5-chlorovaleroyl chloride . This method could potentially be adapted for the analysis of physical and chemical properties of 5-(5-Methoxy-2-methylphenyl)-3-methyl-5-oxovaleric acid, such as purity and impurity profiles, by identifying suitable derivatization techniques and analytical conditions .

Applications De Recherche Scientifique

Metabolite Studies in Fungi

5-(5-Methoxy-2-methylphenyl)-3-methyl-5-oxovaleric acid's structural similarities to compounds isolated from fungi, such as globoscinic acid and globoscin, highlight its potential relevance in metabolite studies. These compounds, extracted from Xylaria fungi, showcase the diverse metabolic pathways and chemical diversity in fungal organisms (Adeboya et al., 1995).

Synthesis of Pharmaceutical Intermediates

Its structural resemblance to 5-Chlorovaleroyl chloride (5-CVC), a key alkylating agent in pharmaceutical synthesis, underscores its potential in the production of various pharmaceutical intermediates. Monitoring the impurities in such compounds is crucial for ensuring the quality of the final pharmaceutical products (Tang et al., 2010).

Role in Adipose Tissue Metabolism

The compound's similarity to 3-methyl-2-oxovaleric acid, a metabolite involved in adipose tissue metabolism, suggests its possible role in systemic energy regulation. This metabolite is a part of the interorgan signaling axis in brown and beige adipose tissues, influencing systemic metabolism (Whitehead et al., 2021).

Enantioselective Synthesis and Chirality

The compound's structural similarity to 3-amino-2-hydroxyvaleric acid, used in the synthesis of specific inhibitors like poststatin, points towards its potential in enantioselective synthesis and studies related to chirality (Tsuda et al., 1996).

Potential in Organic Synthesis

Its structural relation to oxo-l,5-diketones, which are used in the synthesis of tetrahydrothiochromylium salts, indicates its potential utility in various organic synthesis reactions (Kharchenko et al., 1982).

Safety and Hazards

Propriétés

IUPAC Name |

5-(5-methoxy-2-methylphenyl)-3-methyl-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-9(7-14(16)17)6-13(15)12-8-11(18-3)5-4-10(12)2/h4-5,8-9H,6-7H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBHRQFAUXXPPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)C(=O)CC(C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

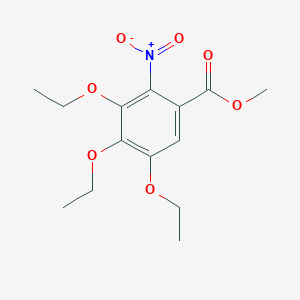

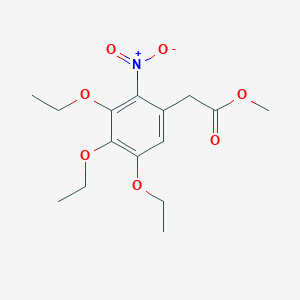

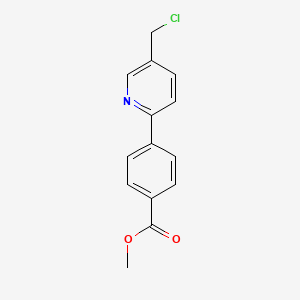

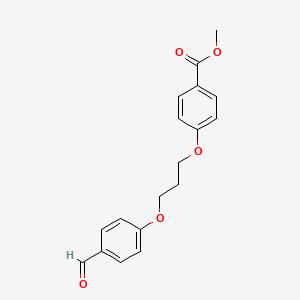

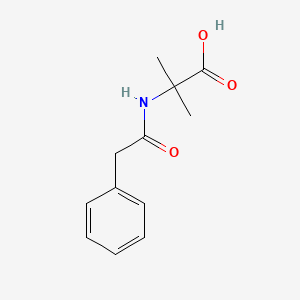

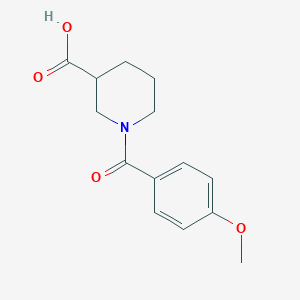

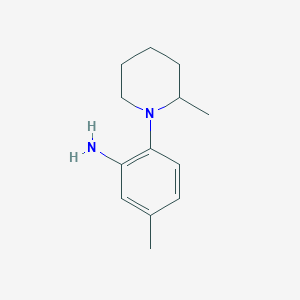

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3022228.png)

![Methyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B3022235.png)

![Methyl 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarboxylate](/img/structure/B3022237.png)

![Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzenecarboxylate](/img/structure/B3022238.png)

![5-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinol](/img/structure/B3022240.png)

![[2-(2-Methyl-1-piperidinyl)phenyl]methanamine](/img/structure/B3022250.png)